

# Crisaborole-d4: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: *Crisaborole-d4*

Cat. No.: *B12428907*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical profile of **Crisaborole-d4**, a deuterated internal standard for the non-steroidal anti-inflammatory drug, Crisaborole. This document outlines typical quality specifications, detailed experimental protocols for its analysis, and visual representations of its mechanism of action and analytical workflows, designed to support research and development activities.

## Certificate of Analysis: Data Presentation

A Certificate of Analysis (CoA) for **Crisaborole-d4** provides critical data on its identity, purity, and quality. The following tables summarize the typical quantitative data found on a CoA for this compound, compiled from various suppliers. These values represent common specifications and may vary by batch and supplier.

Table 1: Identity and General Properties

Parameter	Specification
Chemical Name	4-((1-Hydroxy-1,3-dihydrobenzo[c][1][2]oxaborol-5-yl)oxy)benzonitrile-2,3,5,6-d4
Synonyms	Eucrisa-d4
Molecular Formula	C <sub>14</sub> H <sub>6</sub> D <sub>4</sub> BNO <sub>3</sub>
Molecular Weight	255.07 g/mol
CAS Number	2268785-42-6
Appearance	White to Off-White Solid

Table 2: Purity and Isotopic Enrichment

Analytical Test	Method	Typical Specification
Chemical Purity	HPLC	>95%[3] to >98%
Isotopic Enrichment	Mass Spectrometry	≥95% Deuterium Incorporation

Table 3: Analytical Test Results (Illustrative)

Test	Method	Result	Specification
Purity (by HPLC)	RP-HPLC	99.2%	≥98.0%
Mass Spectrum	ESI-MS	Conforms to structure	Conforms
<sup>1</sup> H NMR Spectrum	<sup>1</sup> H NMR	Conforms to structure	Conforms
Isotopic Purity	Mass Spectrometry	99.5%	≥95%
Residual Solvents	GC-HS	<0.5%	Meets USP <467>
Water Content	Karl Fischer	0.15%	≤0.5%

## Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible analysis of **Crisaborole-d4**. The following protocols are based on published analytical methods for Crisaborole and its deuterated analogue.<sup>[4][5]</sup>

## Purity Determination by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is designed for the determination of the chemical purity of **Crisaborole-d4**.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase: A gradient elution using a mixture of a phosphate buffer and acetonitrile is common. For example:
  - Mobile Phase A: Phosphate buffer (pH 3.0)
  - Mobile Phase B: Acetonitrile
  - Gradient: Start with a lower percentage of acetonitrile (e.g., 30%) and increase to a higher percentage (e.g., 95%) over a set period (e.g., 15 minutes).<sup>[4]</sup>
- Flow Rate: A typical flow rate is between 0.65 and 1.0 mL/min.<sup>[4]</sup>
- Column Temperature: 40 °C.<sup>[4]</sup>
- Detection: UV detection at 252 nm.<sup>[4]</sup>
- Sample Preparation: Dissolve an accurately weighed amount of **Crisaborole-d4** in a suitable diluent (e.g., a mixture of acetonitrile and water) to a known concentration.
- Analysis: Inject the prepared sample into the HPLC system and record the chromatogram. The purity is calculated by dividing the area of the main peak by the total area of all peaks.

## Identity Confirmation and Isotopic Enrichment by Mass Spectrometry (MS)

This method is used to confirm the molecular weight of **Crisaborole-d4** and determine its isotopic enrichment.

- Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS/MS).
- Ionization Source: Electrospray Ionization (ESI), typically in negative mode.
- Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or similar.
- Mode: Multiple Reaction Monitoring (MRM) is often used for quantification and confirmation in complex matrices.[\[5\]](#)
- Monitored Transitions:
  - For Crisaborole:  $m/z$  250.0  $\rightarrow$  118.0[\[5\]](#)
  - For **Crisaborole-d4** (Internal Standard):  $m/z$  254.0  $\rightarrow$  121.9[\[5\]](#)
- Sample Preparation: Prepare a dilute solution of **Crisaborole-d4** in a suitable solvent (e.g., acetonitrile).
- Analysis: Infuse the sample solution directly into the mass spectrometer or inject it into the LC-MS/MS system. The resulting mass spectrum should show a prominent peak corresponding to the molecular weight of **Crisaborole-d4**. The isotopic distribution can be analyzed to confirm the level of deuterium incorporation.

## Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

This method provides detailed information about the molecular structure of **Crisaborole-d4**, confirming the identity and position of atoms.

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Solvent: A deuterated solvent in which the sample is soluble (e.g., DMSO-d<sub>6</sub>).
- Experiment: <sup>1</sup>H NMR is the most common experiment.

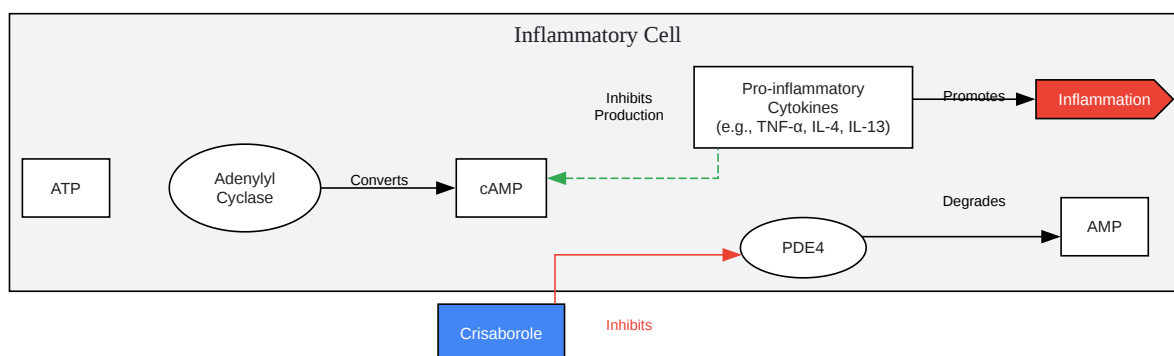
- Sample Preparation: Dissolve a small amount of **Crisaborole-d4** in the deuterated solvent.
- Analysis: Acquire the  $^1\text{H}$  NMR spectrum. The spectrum should be consistent with the expected structure of **Crisaborole-d4**, showing the absence or significant reduction of proton signals at the deuterated positions.

## Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to **Crisaborole-d4**.

### Crisaborole Signaling Pathway

Crisaborole functions as a phosphodiesterase 4 (PDE4) inhibitor.[1][2][6] By inhibiting PDE4, it prevents the degradation of cyclic adenosine monophosphate (cAMP).[1][2] This leads to an increase in intracellular cAMP levels, which in turn reduces the production of pro-inflammatory cytokines, thereby mitigating the inflammatory response characteristic of atopic dermatitis.[1][6]

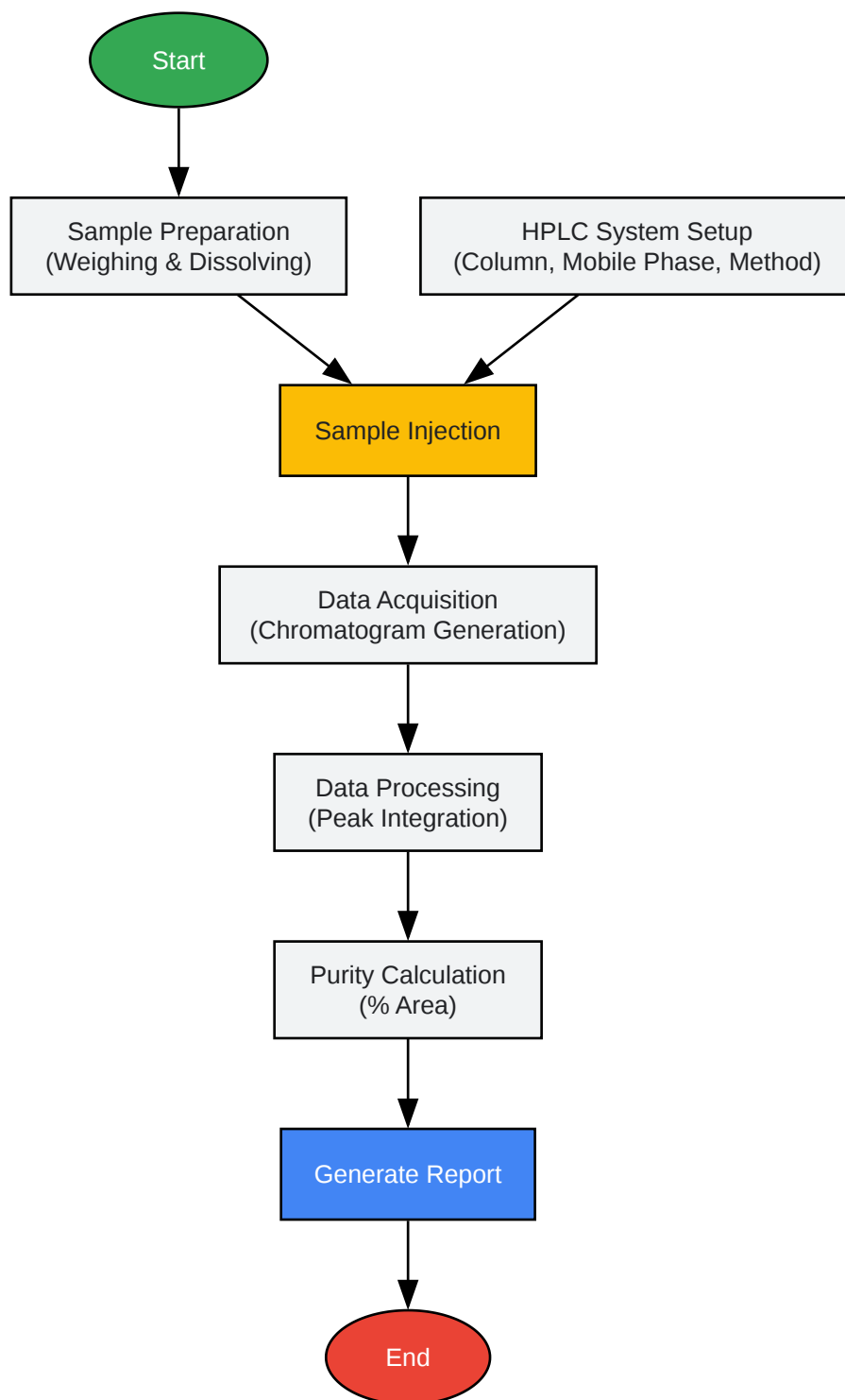


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Crisaborole's mechanism of action via PDE4 inhibition.

## Experimental Workflow for Purity Analysis

The following diagram illustrates a typical workflow for determining the purity of a **Crisaborole-d4** sample using RP-HPLC.



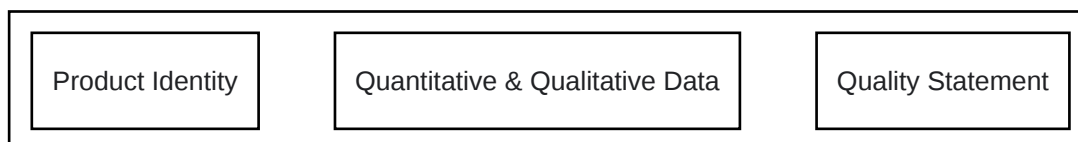
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Workflow for **Crisaborole-d4** purity analysis by HPLC.

## Logical Structure of a Certificate of Analysis

This diagram shows the logical relationship between the different sections of a typical Certificate of Analysis.

Certificate of Analysis	
Product Information	Chemical Name
	CAS Number
	Lot Number
Analytical Results	Test
	Method
	Specification
	Result
Conclusion	Statement of Compliance
	Approval Signature



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Logical structure of a Certificate of Analysis.

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